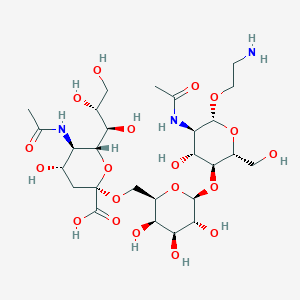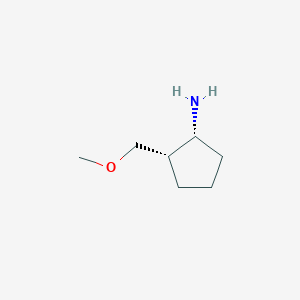
3-cyano-1H-indole-5-carboxylic acid
Overview
Description
3-Cyano-1H-indole-5-carboxylic acid is a chemical compound with the molecular formula C10H6N2O2 and a molecular weight of 186.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years due to their significant role in natural products and drugs . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6N2O2/c11-4-7-5-12-9-2-1-6 (10 (13)14)3-8 (7)9/h1-3,5,12H, (H,13,14) .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to exert xanthine oxidase (XO) inhibitory activity . This suggests that they could play a role in the treatment of conditions related to XO activity, such as gout.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Fluorescence Studies
The synthesis of new 3-arylindole-2-carboxylates, which could potentially include derivatives of 3-cyano-1H-indole-5-carboxylic acid, has been explored through metal-assisted intramolecular C-N cyclization of b,b-diaryldehydroamino acids. This process extends the reaction scope, offering a novel approach to synthesizing such compounds. The synthesized indoles, including those with cyano groups, exhibit significant fluorescence, making them viable candidates for fluorescent probes in scientific research (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
Biomedical Applications
Aminoethyl-substituted indole-3-acetic acids, which are structurally related to this compound, have been developed for creating immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates. These derivatives are used as biochemical tags or biocompatible molecular probes, showcasing the compound's potential in biomedical research (Ilić et al., 2005).
Methodological Developments in Synthesis
A new methodology for synthesizing 3-amino-1H-indole-2-carboxylates involves the conversion of 2-aminobenzonitriles, potentially including this compound derivatives, into desired indole cores with 3-amino and 2-carboxylate groups. This method demonstrates good functional group tolerance, contributing to the synthesis strategies for such compounds (Harjani, Tang, Norton, & Baell, 2014).
Oligomerization and Dimerization Reactions
Indole derivative oligomerization, involving compounds like indole-5-carboxylic acid, has been studied, revealing the formation of adducts and dimers. These reactions, which could extend to this compound derivatives, are significant for understanding the chemical behavior and potential applications of these compounds in material science or polymer chemistry (Mutulis et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-cyano-1H-indole-5-carboxylic acid is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid. This process is significant in conditions like gout, where there is an overproduction of uric acid.
Mode of Action
This compound exerts its effects by inhibiting the activity of XO . By inhibiting XO, it reduces the production of uric acid, thereby potentially alleviating symptoms associated with conditions like gout.
Biochemical Pathways
The compound’s action primarily affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . By inhibiting XO, it disrupts this pathway, leading to a decrease in uric acid production.
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid production . This can potentially alleviate symptoms associated with conditions like gout, which are caused by an overproduction of uric acid.
Biochemical Analysis
Biochemical Properties
3-cyano-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as xanthine oxidase and urate transporter 1 . These interactions are essential for the compound’s biological activity, as they can modulate enzyme function and affect metabolic pathways. Additionally, this compound can bind to multiple receptors, enhancing its potential as a therapeutic agent .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer, antiviral, and anti-inflammatory activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression, leading to altered cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition results in decreased production of uric acid, which is beneficial in conditions such as gout. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, affecting their biological activity . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. For example, high doses of indole derivatives, including this compound, have been associated with cytotoxicity and other adverse effects in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function. For instance, the inhibition of xanthine oxidase by this compound can alter purine metabolism, leading to changes in uric acid levels . Additionally, the compound may interact with other metabolic enzymes, further influencing cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. For example, indole derivatives, including this compound, have been shown to be transported by various cellular transporters, influencing their distribution within tissues . These interactions are essential for the compound’s therapeutic potential, as they determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, indole derivatives, including this compound, have been reported to localize in the nucleus, mitochondria, and other cellular compartments . This localization is crucial for the compound’s biological activity, as it determines its interactions with specific biomolecules and cellular processes.
properties
IUPAC Name |
3-cyano-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-7-5-12-9-2-1-6(10(13)14)3-8(7)9/h1-3,5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISOQAPDNRYDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652998 | |
| Record name | 3-Cyano-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889942-87-4 | |
| Record name | 3-Cyano-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889942-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)
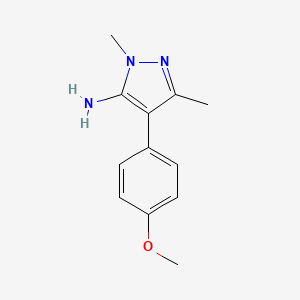

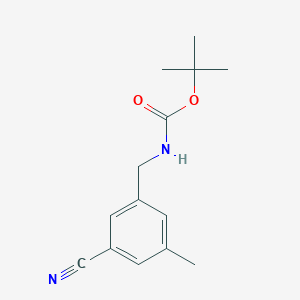
![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)


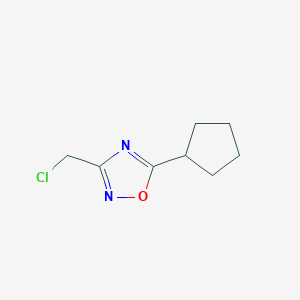
![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)
